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Compound of Interest

Compound Name: cephamycin C

Cat. No.: B1668395 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the cephamycin C gene

cluster in the filamentous bacterium Streptomyces clavuligerus, a notable producer of β-lactam

antibiotics and enzyme inhibitors. This document delves into the genetic architecture of the

cephamycin C biosynthetic pathway, the intricate regulatory networks governing its

expression, and detailed experimental protocols for its study.

The Cephamycin C Gene Cluster: A Genetic
Blueprint for Antibiotic Production
The biosynthesis of cephamycin C in Streptomyces clavuligerus is orchestrated by a cluster of

physically linked and co-regulated genes. This cluster contains not only the structural genes

encoding the biosynthetic enzymes but also genes responsible for regulation and self-

resistance. The cephamycin C gene cluster is located adjacent to the clavulanic acid

biosynthesis gene cluster, forming a "super-cluster" that highlights the bacterium's metabolic

prowess in producing clinically significant β-lactams.[1]

Core Biosynthetic Genes
The pathway commences with the synthesis of the tripeptide precursor δ-(L-α-aminoadipyl)-L-

cysteinyl-D-valine (ACV). Key enzymes then catalyze a series of modifications to this

intermediate, ultimately yielding cephamycin C. The table below summarizes the core

biosynthetic genes and their respective functions.
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Gene
Protein
Product

Size (Amino
Acids)

Molecular
Weight (kDa)

Function

lat
Lysine-ε-

aminotransferase
445 ~48.9

Catalyzes the

conversion of L-

lysine to L-α-

aminoadipate, a

precursor for the

ACV tripeptide.

[2]

pcbAB ACV Synthetase 3778 ~420.2

A large non-

ribosomal

peptide

synthetase that

condenses L-α-

aminoadipate, L-

cysteine, and L-

valine to form the

ACV tripeptide.

[2]

pcbC
Isopenicillin N

Synthase
330 ~37.5

Catalyzes the

oxidative

cyclization of the

ACV tripeptide to

form isopenicillin

N, the first

bioactive

intermediate.[2]

cefD
Isopenicillin N

Epimerase
417 ~45.9

Converts

isopenicillin N to

penicillin N.

cefE Deacetoxycephal

osporin C

Synthase

(Expandase)

313 ~34.5 Catalyzes the

expansion of the

five-membered

thiazolidine ring

of penicillin N to
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the six-

membered

dihydrothiazine

ring of

deacetoxycephal

osporin C

(DAOC).

cefF
DAOC

Hydroxylase
322 ~35.4

Hydroxylates

DAOC to form

deacetylcephalos

porin C (DAC).

cmcI

O-

carbamoyltransfe

rase

440 ~48.2

Catalyzes the

carbamoylation

of the C3-

hydroxymethyl

group of DAC.[2]

[3]

cmcJ 7-α-hydroxylase 277 ~30.8

Introduces a

hydroxyl group at

the C7 position

of the

cephalosporin

core.[2][3]

cmcH

O-

methyltransferas

e

258 ~28.6

Methylates the

C7-hydroxyl

group to form

cephamycin C.

Regulatory and Resistance Genes
The expression of the cephamycin C gene cluster is tightly controlled, primarily by the

pathway-specific transcriptional activator, CcaR. Additionally, the cluster harbors genes that

confer resistance to the produced antibiotic.
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Gene
Protein
Product

Size (Amino
Acids)

Molecular
Weight (kDa)

Function

ccaR

Cephamycin C

and Clavulanic

Acid Regulator

291 ~32.0

A key

transcriptional

activator

essential for the

expression of

both the

cephamycin C

and clavulanic

acid biosynthetic

genes.[2][4]

bla β-lactamase 332 ~35.2

Encodes a class

A β-lactamase

that likely

provides self-

resistance to β-

lactam

compounds.[5]

pcbR
Penicillin-Binding

Protein
- -

Putative

resistance

protein.[2]

Regulation of the Cephamycin C Gene Cluster: The
Central Role of CcaR
The production of cephamycin C is intricately regulated, with the Streptomyces antibiotic

regulatory protein (SARP) family member, CcaR, playing a pivotal role. CcaR acts as a positive

regulator, and its disruption leads to a significant downregulation of the cephamycin C
biosynthetic genes, effectively silencing antibiotic production.[2][4][6]

Impact of ccaR Disruption on Gene Expression
Quantitative reverse transcription PCR (qRT-PCR) analysis of a ccaR-disrupted mutant of S.

clavuligerus has revealed a drastic reduction in the transcript levels of key biosynthetic genes.
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This underscores the essentiality of CcaR for the activation of the cephamycin C pathway.

Gene
Fold Decrease in Expression in ccaR
Mutant (at 15h)

lat ~2200-fold

pcbAB Significantly Reduced

pcbC Significantly Reduced

cefD Significantly Reduced

cefF Significantly Reduced

cmcI ~1087-fold

Data compiled from qRT-PCR experiments reported in the literature.[4]

Signaling Pathway of CcaR Regulation
The regulatory cascade initiated by CcaR is crucial for the coordinated expression of the

cephamycin C gene cluster. CcaR is believed to bind to specific promoter regions within the

cluster, thereby activating the transcription of the downstream biosynthetic genes.

CcaR Protein Promoter Regions
(lat, pcbAB, pcbC, etc.)

Binds to Cephamycin C
Biosynthesis Genes

Activates Transcription Cephamycin CLeads to Production

Click to download full resolution via product page

CcaR Regulatory Pathway.

Experimental Protocols for the Analysis of the
Cephamycin C Gene Cluster
This section provides detailed methodologies for key experiments commonly employed in the

study of the S. clavuligerus cephamycin C gene cluster.
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Targeted Gene Disruption via Homologous
Recombination
This protocol outlines the steps for creating a targeted gene knockout in S. clavuligerus using a

suicide vector-based homologous recombination approach.

Experimental Workflow:
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Vector Construction

Conjugation

Selection & Verification

Amplify Upstream & Downstream
Homology Arms of Target Gene

Clone Homology Arms into
a Suicide Vector with a

Resistance Marker

Transform the Suicide Vector into
a non-methylating E. coli donor strain

(e.g., ET12567/pUZ8002)

Perform Intergeneric Conjugation
between E. coli and S. clavuligerus

Select for S. clavuligerus exconjugants
 on media containing the

appropriate antibiotic

Screen for Double Crossover Events
(loss of vector backbone)

Verify Gene Disruption by
PCR and Southern Blot

Click to download full resolution via product page

Targeted Gene Disruption Workflow.
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Methodology:

Construction of the Gene Disruption Vector:

Amplify by PCR ~1.5-2.0 kb DNA fragments corresponding to the upstream (left arm) and

downstream (right arm) regions of the target gene from S. clavuligerus genomic DNA.

Clone the amplified left and right arms into a suitable E. coli-Streptomyces suicide shuttle

vector (e.g., a derivative of pSET152) flanking an antibiotic resistance cassette (e.g.,

apramycin resistance, aac(3)IV).

The vector should lack a Streptomyces origin of replication, ensuring its loss unless

integrated into the chromosome.

Intergeneric Conjugation:

Transform the constructed gene disruption plasmid into a methylation-deficient E. coli

donor strain, such as ET12567 carrying the helper plasmid pUZ8002.

Grow the E. coli donor strain and the recipient S. clavuligerus strain to mid-log phase.

Mix the donor and recipient cultures and plate them on a suitable conjugation medium

(e.g., ISP4). Incubate to allow for conjugation to occur.

Selection of Mutants:

Overlay the conjugation plates with an appropriate antibiotic to select for S. clavuligerus

exconjugants that have integrated the resistance marker.

Subculture the resistant colonies onto fresh selective media to isolate single colonies.

To screen for double crossover events (gene replacement), replica-plate the colonies onto

media with and without the antibiotic used for vector selection (if applicable). Colonies that

are resistant to the marker within the disruption cassette but sensitive to the vector's

marker are potential double crossover mutants.

Verification of Gene Disruption:
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Confirm the correct gene replacement event in the presumptive mutants by PCR using

primers flanking the target gene. The PCR product from the mutant should be larger than

that from the wild-type due to the insertion of the resistance cassette.

Further verification can be performed by Southern blot analysis of genomic DNA from the

wild-type and mutant strains.

Protoplast Transformation of S. clavuligerus
This protocol provides a method for introducing plasmid DNA into S. clavuligerus via protoplast

formation and regeneration.

Mycelium Growth and Protoplast Formation:

Inoculate S. clavuligerus spores into a suitable liquid medium (e.g., YEME) containing

glycine (0.5%) to weaken the cell wall.[3][7] Incubate with shaking.

Harvest the mycelia by centrifugation and wash with a sucrose solution.

Resuspend the mycelia in a lysozyme solution (e.g., 1 mg/mL in P buffer) and incubate to

generate protoplasts.[7][8] Monitor protoplast formation microscopically.

Transformation and Regeneration:

Gently pellet the protoplasts and resuspend them in a transformation buffer.

Add the plasmid DNA to the protoplast suspension and mix with polyethylene glycol (PEG)

to facilitate DNA uptake.[2]

Plate the transformation mixture onto a regeneration medium (e.g., R2YE) and incubate.

After a period of incubation, overlay the plates with an appropriate antibiotic to select for

transformants.

RNA Isolation and qRT-PCR for Gene Expression
Analysis
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This protocol details the steps for quantifying the expression levels of cephamycin C
biosynthetic genes.

Experimental Workflow:

Harvest S. clavuligerus Mycelia
 from Liquid Culture

Total RNA Extraction
(e.g., using a kit or Trizol)

DNase Treatment to
Remove Genomic DNA Contamination

cDNA Synthesis using
Reverse Transcriptase

Quantitative PCR (qPCR)
with Gene-Specific Primers

and SYBR Green

Data Analysis:
Relative Quantification (e.g., ΔΔCt method)

Normalized to a Housekeeping Gene

Click to download full resolution via product page

qRT-PCR Experimental Workflow.

Methodology:

RNA Isolation:
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Harvest S. clavuligerus mycelia from liquid cultures at the desired time points by

centrifugation.

Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.

Disrupt the cells by grinding the frozen mycelia to a fine powder.

Extract total RNA using a suitable method, such as a commercial RNA isolation kit (e.g.,

RNeasy Mini Kit, Qiagen) or a Trizol-based protocol.[5]

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

cDNA Synthesis:

Quantify the RNA concentration and assess its purity using a spectrophotometer.

Synthesize first-strand cDNA from the total RNA template using a reverse transcriptase

enzyme and random primers or oligo(dT) primers.

Quantitative PCR (qPCR):

Design and validate primers specific to the target cephamycin C biosynthetic genes and a

suitable housekeeping gene for normalization (e.g., hrdB).

Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and

a fluorescent dye such as SYBR Green.

Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically

include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and

extension.

Include a melt curve analysis at the end of the run to verify the specificity of the amplified

products.

Data Analysis:

Determine the cycle threshold (Ct) values for the target and housekeeping genes in both

the experimental and control samples.
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Calculate the relative gene expression levels using the ΔΔCt method.

HPLC Analysis of Cephamycin C Production
This protocol describes a high-performance liquid chromatography (HPLC) method for the

quantification of cephamycin C in culture supernatants.

Parameter Condition

Column
C18 reverse-phase column (e.g., µ-Bondapack

C18, Sinergy MAXPP 12)

Mobile Phase

Isocratic elution with 0.01 M acetic acid in water

or 94% 0.1 M KH2PO4 (pH 3.2) and 6%

methanol.

Flow Rate 1.0 - 2.0 mL/min

Detection
UV absorbance at 254 nm or 311 nm (after

derivatization with imidazole for clavulanic acid).

Temperature 28 °C

Sample Preparation

Culture supernatant is clarified by centrifugation

and filtration through a 0.22 µm filter before

injection.

Conditions may need to be optimized depending on the specific HPLC system and column

used.[5][8][9]

Conclusion
The cephamycin C gene cluster in Streptomyces clavuligerus represents a fascinating and

complex system for the production of a clinically important antibiotic. A thorough understanding

of its genetic organization, regulation, and the application of robust experimental techniques

are paramount for harnessing its full potential in drug discovery and development. This guide

provides a foundational framework for researchers to explore and manipulate this intricate

biosynthetic pathway, paving the way for future advancements in antibiotic production and

engineering.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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